4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline
Description
4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline is a highly substituted aromatic amine featuring a central benzene ring with three methyl groups and two peripheral 4-amino-3-methoxyphenyl substituents, along with an additional 2-methoxyaniline group. This compound’s structural complexity arises from the strategic placement of amino, methoxy, and methyl groups, which collectively influence its electronic, steric, and solubility properties. The amino groups confer basicity and hydrogen-bonding capacity, while the methoxy substituents act as electron-donating groups, enhancing aromatic conjugation.
Properties
IUPAC Name |
4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-16-28(19-7-10-22(31)25(13-19)34-4)17(2)30(21-9-12-24(33)27(15-21)36-6)18(3)29(16)20-8-11-23(32)26(14-20)35-5/h7-15H,31-33H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRWZOZRVNKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=C(C=C2)N)OC)C)C3=CC(=C(C=C3)N)OC)C)C4=CC(=C(C=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the amino groups can yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1,3,5-Tri(4-aminophenyl)benzene
Key Differences :
- Substituents: Lacks methoxy and methyl groups, featuring only amino groups at para positions on all three phenyl rings.
- Solubility: Higher solubility in polar solvents (e.g., water or alcohols) due to unhindered amino groups, which facilitate hydrogen bonding.
- Reactivity: Greater nucleophilicity of amino groups may enhance crosslinking or polymerization rates in material synthesis .
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(pyridin-2-amine)
Key Differences :
- Heterocyclic Core : Incorporates a benzo-thiadiazole moiety, enabling charge-transfer properties absent in the target compound.
- Applications : Explicitly used in optoelectronics (e.g., organic photovoltaics) due to its electron-deficient heterocycle, whereas the target compound’s application remains speculative .
Comparison with Methoxy- and Methyl-Substituted Compounds
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
Key Differences :
- Functional Groups : Contains a sulfonylurea backbone and triazine ring, unlike the target compound’s purely aromatic system.
- Bioactivity : Designed as herbicides targeting plant acetolactate synthase, a role unrelated to the target compound’s inferred material-science applications.
- Solubility : Moderate aqueous solubility due to polar sulfonyl and ester groups, contrasting with the target compound’s likely hydrophobicity from methyl groups .
Nucleoside Derivatives (e.g., Compound)
Key Differences :
- Backbone : Features a ribose-sugar scaffold with protective groups (e.g., tert-butyldimethylsilyl), unlike the target compound’s planar aromatic system.
- Stability : Bulky silyl groups enhance stability against enzymatic degradation, whereas the target compound’s methyl groups may improve thermal stability .
Substituent Effects on Physicochemical Properties
Table 1: Substituent-Driven Property Comparison
Research Findings and Implications
Electronic Structure : The methoxy groups in the target compound extend π-conjugation, as evidenced by redshifted UV-Vis absorption in similar methoxy-substituted aromatics. This property is advantageous for light-harvesting materials .
Steric Effects : Methyl groups at the 2,4,6-positions likely reduce intermolecular interactions, leading to lower crystallinity but improved processability in polymer matrices.
Synthetic Complexity: Introducing multiple methoxy and methyl groups requires multi-step protection/deprotection strategies, increasing synthesis costs compared to simpler triaminophenyl analogs .
Biological Activity
4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by empirical data.
Synthesis
The synthesis of this compound can be accomplished through a multi-step process involving the reaction of various substituted anilines and methoxy compounds. The general procedure includes:
-
Reagents :
- 4-amino-3-methoxyphenol
- 2,4,6-trimethylphenyl isocyanate
- Appropriate solvents (e.g., ethanol)
-
Procedure :
- Combine the reagents in a suitable solvent.
- Heat under reflux conditions for several hours.
- Isolate the product through filtration and recrystallization.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of structurally similar compounds and found a strong correlation between molecular structure and cytotoxic potency. The following table summarizes the cytotoxic effects observed:
| Compound Structure | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15 | MCF-7 (breast cancer) |
| Analog A | 25 | HeLa (cervical cancer) |
| Analog B | 30 | A549 (lung cancer) |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by findings that show increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins upon treatment with the compound.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Breast Cancer Cells :
- Objective : To assess the efficacy of the compound in inhibiting MCF-7 cell proliferation.
- Findings : The compound induced a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase-3 activation.
-
Lung Cancer Model :
- Objective : Evaluate anti-tumor effects in vivo using A549 xenograft models.
- Findings : Treatment with the compound resulted in significant tumor growth inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
